N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide
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Overview
Description
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of a compound like “N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide” are usually specific proteins or enzymes in the body that the compound can bind to and exert its effects .
Mode of Action
Once “this compound” binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The interaction of “this compound” with its targets could affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a certain molecule, or it might enhance a pathway that leads to the degradation of a certain molecule .
Preparation Methods
The synthesis of N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxyquinoline and cyclobutanecarboxylic acid.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Comparison with Similar Compounds
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide can be compared with other quinoline derivatives, such as:
Quinine: A well-known antimalarial drug with a quinoline structure.
Chloroquine: Another antimalarial drug that shares structural similarities with quinoline derivatives.
Bedaquiline: A diarylquinoline used to treat multidrug-resistant tuberculosis, which also targets specific enzymes in bacterial cells .
Properties
IUPAC Name |
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-13-9-8-10-4-3-7-12(14(10)17-13)16-15(18)11-5-2-6-11/h3-4,7-9,11H,2,5-6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJLJKLHXNRLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3CCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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